Cas no 932986-02-2 (2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide)

2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide is a specialized organic compound with potential applications in medicinal chemistry. It features a unique 1,3-dioxoisoindol-2-yl group and a 2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl moiety, offering distinctive chemical properties that may be valuable in drug discovery and development. This compound's structural complexity and potential for diverse interactions with biological targets make it a valuable tool in the study of bioactive molecules.
2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide structure
932986-02-2 structure
Product Name:2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
CAS No:932986-02-2
MF:C22H18FN3O3S
MW:423.460027217865
CID:5513167
Update Time:2025-06-18

2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide
    • Inchi: 1S/C22H18FN3O3S/c1-13-18(30-20(25-13)14-5-4-6-15(23)11-14)9-10-24-19(27)12-26-21(28)16-7-2-3-8-17(16)22(26)29/h2-8,11H,9-10,12H2,1H3,(H,24,27)
    • InChI Key: SWDQVOKKDYBVQG-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC(C2=CC=CC(F)=C2)=NC=1C)(=O)CN1C(=O)C2=C(C1=O)C=CC=C2

2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide Pricemore >>

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Additional information on 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide

Introduction to 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide (CAS No. 932986-02-2)

The compound 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide, identified by its CAS number 932986-02-2, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines several pharmacophoric elements that make it a promising candidate for further research and development, particularly in the context of therapeutic applications.

At the core of this compound lies the 1,3-dioxoisoindol-2-yl moiety, a scaffold that has garnered considerable attention due to its structural similarity to certain bioactive natural products. The presence of this group suggests potential interactions with biological targets, which is a critical factor in drug design. Additionally, the 3-fluorophenyl substituent appended to the thiazole ring introduces a fluorine atom—a well-known pharmacophore that can modulate metabolic stability and binding affinity. This strategic placement of fluorine is often exploited to enhance drug-like properties such as lipophilicity and binding affinity.

The 4-methyl-1,3-thiazole ring further enriches the structural complexity of this compound. Thiazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 4-position may fine-tune the electronic properties of the ring, thereby influencing its interactions with biological targets. Such modifications are frequently employed in medicinal chemistry to optimize potency and selectivity.

The amide functionality in N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide serves as a key pharmacophoric element that can facilitate hydrogen bonding interactions with biological receptors. This moiety is particularly important in drug design, as it can enhance binding affinity and improve pharmacokinetic profiles. The extended ethyl chain linked to the thiazole ring may also contribute to the compound's solubility and membrane permeability, which are critical factors for oral bioavailability.

Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of molecular flexibility and conformational diversity in drug discovery. The complex arrangement of rings and substituents in 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide suggests that it may exhibit multiple conformations, which could be advantageous for binding to flexible biological targets. This structural versatility is often exploited in drug design to improve binding affinity and reduce off-target effects.

Moreover, the presence of fluorine atoms in pharmaceutical compounds has been extensively studied due to their ability to modulate metabolic pathways and enhance binding interactions. The 3-fluorophenyl group in this compound may contribute to its metabolic stability by resisting oxidative degradation processes. This property is particularly valuable in drug development, as it can extend the half-life of a drug molecule and improve its therapeutic efficacy.

In light of recent research, compounds containing thiazole scaffolds have shown promise in various therapeutic areas. For instance, studies have demonstrated that certain thiazole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The structural features of 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide, particularly the combination of thiazole and dioxoisoindol moieties, may confer similar biological activities.

Additionally, the amide linkage in this compound could serve as a site for post-translational modifications or proteolytic cleavage events, which are important mechanisms in drug action. Such modifications can influence the pharmacokinetic profile of a drug by affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these interactions is crucial for optimizing drug candidates for clinical use.

The synthesis of complex molecules like 2-(1,3-dioxoisoindol-2-yl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide requires meticulous planning and expertise in organic chemistry. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing intricate molecular frameworks efficiently. These methods allow for precise functionalization at multiple sites within the molecule without compromising structural integrity.

As research continues to uncover new therapeutic targets and mechanisms of action, 932986-02-2 holds significant potential as a lead compound or building block for novel therapeutics. Its unique structural features make it an attractive candidate for further exploration in areas such as oncology, inflammation, and central nervous system disorders where thiazole derivatives have shown promise.

In conclusion, 932986 - 02 - 2 represents a sophisticated molecular entity with multiple pharmacophoric elements that could contribute to its biological activity. Its structural complexity suggests potential applications across various therapeutic domains, underscoring its importance as an object of study for medicinal chemists worldwide.

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